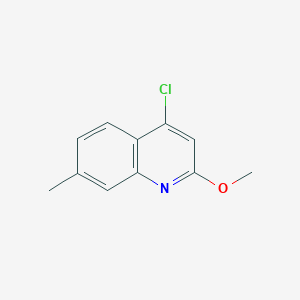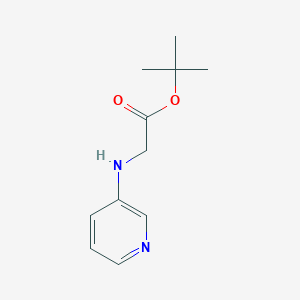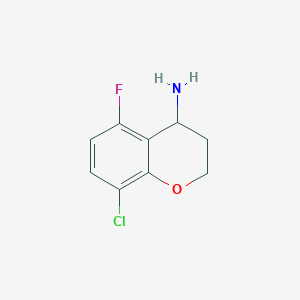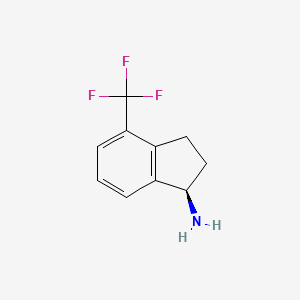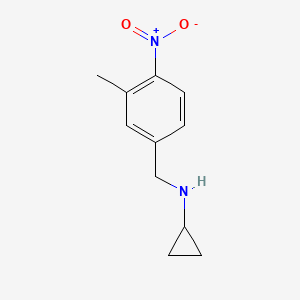
N-(3-Methyl-4-nitrobenzyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methyl-4-nitrobenzyl)cyclopropanamine is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol This compound features a cyclopropane ring attached to a benzylamine moiety, which is further substituted with a methyl group and a nitro group on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-4-nitrobenzyl)cyclopropanamine typically involves the following steps:
Nitration of Toluene: The starting material, toluene, undergoes nitration to form 4-nitrotoluene.
Formation of 3-Methyl-4-nitrobenzyl Bromide: 4-Nitrotoluene is then brominated to form 3-methyl-4-nitrobenzyl bromide.
Cyclopropanation: The final step involves the reaction of 3-methyl-4-nitrobenzyl bromide with cyclopropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
N-(3-Methyl-4-nitrobenzyl)cyclopropanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as halides, alcohols, or thiols under basic or acidic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Reduction: 3-Methyl-4-aminobenzylcyclopropanamine.
Substitution: Depending on the nucleophile, products such as 3-methyl-4-nitrobenzyl halides, ethers, or thioethers.
Oxidation: 3-Methyl-4-nitrobenzoic acid or 3-methyl-4-nitrobenzaldehyde.
科学研究应用
N-(3-Methyl-4-nitrobenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of N-(3-Methyl-4-nitrobenzyl)cyclopropanamine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its amine and nitro functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
N-(3,4-Dichlorobenzyl)cyclopropanamine: Similar structure but with dichloro substitution instead of methyl and nitro groups.
N-(3-Methyl-4-aminobenzyl)cyclopropanamine: Reduction product of N-(3-Methyl-4-nitrobenzyl)cyclopropanamine.
N-(3-Methyl-4-nitrobenzyl)cyclopropylamine: Similar structure but with a different amine substitution.
Uniqueness
This compound is unique due to the presence of both a nitro group and a cyclopropane ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
N-[(3-methyl-4-nitrophenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C11H14N2O2/c1-8-6-9(7-12-10-3-4-10)2-5-11(8)13(14)15/h2,5-6,10,12H,3-4,7H2,1H3 |
InChI 键 |
FIAGZXBARWZFHN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CNC2CC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


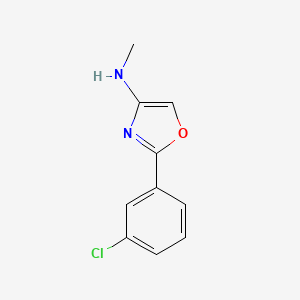
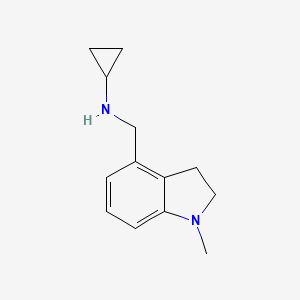
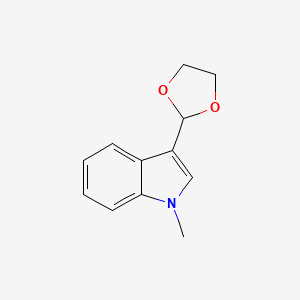
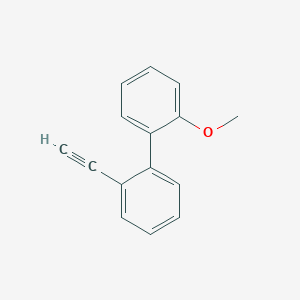
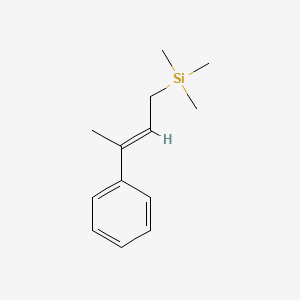
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)

